2-amino-2-(5-fluoro-1H-indol-3-yl)acetic acid
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Overview
Description
®-2-Amino-2-(5-fluoro-1H-indol-3-yl)acetic acid is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-2-(5-fluoro-1H-indol-3-yl)acetic acid typically involves the use of indole-3-acetic acid as a starting material. The fluorination of the indole ring is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The amino group is introduced through reductive amination or other suitable methods. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or platinum.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(5-fluoro-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-ethanol derivatives.
Scientific Research Applications
®-2-Amino-2-(5-fluoro-1H-indol-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-amino-2-(5-fluoro-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets It may inhibit enzymes involved in key biological pathways, such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
5-Fluoroindole: A fluorinated indole derivative with different biological activities.
Indole-3-carboxylic acid: Another indole derivative with distinct chemical properties.
Uniqueness
®-2-Amino-2-(5-fluoro-1H-indol-3-yl)acetic acid is unique due to the presence of both an amino group and a fluorine atom on the indole ring. This combination of functional groups imparts unique chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H9FN2O2 |
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Molecular Weight |
208.19 g/mol |
IUPAC Name |
2-amino-2-(5-fluoro-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9FN2O2/c11-5-1-2-8-6(3-5)7(4-13-8)9(12)10(14)15/h1-4,9,13H,12H2,(H,14,15) |
InChI Key |
QKUVKIQLCJSVET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)C(C(=O)O)N |
Origin of Product |
United States |
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